An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine: Properties and Applications
An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine: Properties and Applications
This guide provides a comprehensive technical overview of (S)-1-Boc-3-benzylpiperazine, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights. The structure of this document is designed to logically present the scientific narrative of this compound, moving from fundamental properties to practical applications.
Introduction: The Strategic Value of a Chiral Scaffold
(S)-1-Boc-3-benzylpiperazine, also known by its IUPAC name tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, is a key intermediate in modern organic synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][2][3] The specific stereochemistry at the C3 position, combined with the orthogonal protecting group strategy offered by the N-Boc and N-benzyl functionalities, makes this molecule a highly versatile and valuable tool for constructing complex, biologically active molecules, particularly those targeting the central nervous system.[3][]
Molecular Structure and Physicochemical Properties
The structure of (S)-1-Boc-3-benzylpiperazine features a piperazine ring protected at the N1 position with a tert-butyloxycarbonyl (Boc) group and substituted at the C3 position with a benzyl group. This arrangement leaves the N4 nitrogen as a secondary amine, which is a key site for further functionalization, although it is typically addressed after the more labile Boc group is removed.
The key physicochemical properties of this compound are summarized in the table below, based on predicted and available supplier data.
| Property | Value | Reference(s) |
| CAS Number | 475272-55-0 | [][5][6] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [][5][6] |
| Molecular Weight | 276.37 g/mol | [][5] |
| Appearance | White to light yellow solid or liquid | [6] |
| Predicted Boiling Point | 379.8 ± 22.0 °C | N/A |
| Predicted Density | 1.066 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 8.45 ± 0.40 | N/A |
| Purity | ≥97% | [5][6] |
| Storage Conditions | 2–8 °C, under inert gas, protect from light | [5] |
| SMILES | O=C(OC(C)(C)C)N1CNCC1 | [5] |
| InChIKey | YFIAVMMGSRDLLG-AWEZNQCLSA-N | N/A |
Spectroscopic Characterization (Predicted)
While specific, peer-reviewed spectral assignments for (S)-1-Boc-3-benzylpiperazine are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds such as 1-benzylpiperazine and N-Boc-piperazine.[7][8][9]
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet is expected between δ 7.20-7.40 ppm, corresponding to the five protons of the benzyl group.
-
Boc Group ((CH₃)₃C): A characteristic sharp singlet will appear in the upfield region, typically around δ 1.45 ppm, integrating to nine protons.
-
Piperazine Ring Protons: The seven protons on the piperazine ring will present as a complex series of multiplets between δ 2.50-4.20 ppm. The chirality introduced by the benzyl group makes these protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.
-
Benzyl CH₂: The benzylic methylene protons are also diastereotopic and are expected to appear as two doublets of doublets (AB quartet) or a multiplet, likely around δ 2.70-2.90 ppm.
-
NH Proton: A broad singlet corresponding to the secondary amine at the N4 position is expected, which may be exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 126-140 ppm.
-
Boc Carbonyl (C=O): A signal around δ 155 ppm.
-
Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
-
Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28.5 ppm.
-
Piperazine & Benzyl Carbons (CH, CH₂): Multiple signals between δ 40-60 ppm are expected for the carbons of the piperazine ring and the benzylic CH₂ group.
Mass Spectrometry (EI): The electron ionization mass spectrum is predicted to show characteristic fragmentation patterns.
-
Base Peak: The most prominent peak is expected at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺ formed from the benzyl group.[10][11]
-
Loss of Boc Group: A significant fragment corresponding to the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion is anticipated. For example, a fragment at m/z 176 would correspond to the [M - C₅H₈O₂]⁺ ion.[12]
-
Piperazine Ring Fragmentation: Other significant peaks would arise from the cleavage of the piperazine ring.[10][12]
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-1-Boc-3-benzylpiperazine is defined by the distinct reactivity of its functional groups. The Boc group serves as a labile protecting group for the N1 nitrogen, while the secondary amine at N4 is a nucleophilic handle for further elaboration.
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Figure 2: Key synthetic transformations of (S)-1-Boc-3-benzylpiperazine.Boc Group Deprotection: The Gateway to Functionalization
The removal of the Boc protecting group is the most common and critical reaction performed on this substrate. It is readily achieved under acidic conditions, unmasking the N1 amine and enabling further synthetic modifications.[13][14] The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation.
Causality in Reagent Choice:
-
Trifluoroacetic Acid (TFA): TFA is frequently used in a solvent like dichloromethane (DCM). It is highly effective, and both the reagent and the DCM solvent are volatile, simplifying workup through evaporation.[13]
-
Hydrochloric Acid (HCl): Using HCl in a solvent like 1,4-dioxane or an alcohol is also common. This method often precipitates the product as its hydrochloride salt, which can be easily isolated by filtration, providing a simple purification step.[15]
Experimental Protocol: TFA-Mediated Boc Deprotection
This protocol is a robust, self-validating method for the quantitative removal of the Boc group.
Materials:
-
(S)-1-Boc-3-benzylpiperazine (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (S)-1-Boc-3-benzylpiperazine (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq.) to the stirred solution. Rationale: The reaction is exothermic; initial cooling controls the reaction rate and prevents potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: This ensures the reaction goes to completion without unnecessary reaction time.
-
Workup - Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[13]
-
Workup - Neutralization: Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield (S)-2-benzylpiperazine.
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Figure 3: Experimental workflow for TFA-mediated Boc deprotection.Reactivity of the Piperazine Core
Following Boc deprotection, the resulting (S)-2-benzylpiperazine possesses two secondary amine functionalities with differing steric environments, allowing for further selective synthesis. The N4 nitrogen is generally more sterically accessible for reactions like N-alkylation and N-acylation. More advanced methods also allow for the direct C-H functionalization of the piperazine ring, enabling the introduction of aryl, vinyl, or alkyl groups at the carbon atoms adjacent to the nitrogen, which opens up novel avenues for scaffold diversification.[1][3]
Storage and Safety
Handling:
-
Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6]
-
Handle in a well-ventilated area or fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
(S)-1-Boc-3-benzylpiperazine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
For long-term stability, storage at refrigerated temperatures (2-8 °C) and protection from light is recommended.[5] The parent compound, benzylpiperazine, has shown stability in various biological matrices when stored at low temperatures. [N/A]
Conclusion
(S)-1-Boc-3-benzylpiperazine is a strategically designed chiral intermediate that offers significant advantages in synthetic and medicinal chemistry. Its well-defined stereocenter, coupled with the reliable and selective reactivity of its Boc-protected and free amine functionalities, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid technical foundation for researchers to effectively utilize this valuable building block in their drug discovery and development programs.
References
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. [Link]
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MDPI. Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
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National Center for Biotechnology Information. 1-Benzylpiperazine. PubChem Compound Database. [Link]
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Saim, N. et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]
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National Center for Biotechnology Information. tert-Butyl piperazine-1-carboxylate. PubChem Compound Database. [Link]
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Asian Journal of Pharmaceutical Research and Development. (2014). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Molecules. [Link]
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ResearchGate. (2019). Deprotection of different N-Boc-compounds. [Link]
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The Royal Society of Chemistry. (2017). Supporting information. [Link]
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SciSpace. (2009). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
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ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
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